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Compound of Interest

Compound Name: TC-MCH 7c

Cat. No.: B1662363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vitro specificity of TC-MCH 7c, a

selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The

performance of TC-MCH 7c is objectively compared with other known MCHR1 antagonists,

supported by experimental data to aid researchers in selecting the most appropriate tool for

their studies.

Comparative Analysis of MCHR1 Antagonists
The in vitro potency and selectivity of TC-MCH 7c and alternative MCHR1 antagonists are

summarized in the table below. This data highlights the binding affinity for the primary target

(MCHR1), functional antagonism, and key off-target interactions, particularly with MCHR2 and

the hERG channel, a critical consideration for cardiotoxicity.
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Compound Target
Binding
Affinity (Kᵢ,
nM)

Functional
Antagonism
(IC₅₀, nM)

Off-Target
Selectivity

Reference

TC-MCH 7c
Human

MCHR1
3.4

5.6

(hMCHR1)

MCHR2:

>10,000

nMhERG:

9,000 nM

[1]

Mouse

MCHR1
3.0 - - [1]

SNAP-94847
Human

MCHR1
2.2 -

α₁ₐ-

adrenergic:

>176 nMD₂

dopamine:

>1100 nM

[1]

GW-803430
Human

MCHR1
- 9.3 - [2]

AMG 076
Human

MCHR1
0.6

1.2 (Ca²⁺

mobilization)

MCHR2:

>10,000 nM5-

HT₂C: 1120

nM

Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the specificity of

MCHR1 antagonists are provided below.

Radioligand Binding Assay
This assay measures the binding affinity of a compound to MCHR1 by quantifying its ability to

displace a radiolabeled ligand.

Materials:

Cell membranes prepared from HEK293 cells stably expressing human MCHR1.
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Radioligand: [¹²⁵I]-MCH.

Test compounds (e.g., TC-MCH 7c).

Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

96-well filter plates (GF/C).

Scintillation fluid.

Procedure:

In a 96-well plate, incubate the cell membranes (5-10 µg protein/well) with the radioligand

([¹²⁵I]-MCH at a concentration near its Kd) and varying concentrations of the test compound.

For non-specific binding determination, a high concentration of unlabeled MCH (e.g., 1 µM)

is used.

Incubate the plate for 90 minutes at room temperature.

Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a

cell harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation

counter.

The IC₅₀ values are determined by non-linear regression analysis, and Kᵢ values are

calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to inhibit the MCH-induced increase

in intracellular calcium ([Ca²⁺]i), a downstream signaling event of MCHR1 activation.

Materials:
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CHO-K1 cells stably expressing human MCHR1.

Culture medium: DMEM/F-12 supplemented with 10% FBS and antibiotics.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

MCH (agonist).

Test compounds.

Fluorescence microplate reader.

Procedure:

Seed the MCHR1-expressing cells into 96-well black-walled, clear-bottom plates and culture

overnight.

Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

Wash the cells with assay buffer to remove excess dye.

Add varying concentrations of the test compound to the wells and incubate for 15-30

minutes.

Measure the baseline fluorescence using the plate reader.

Add a pre-determined concentration of MCH (typically EC₈₀) to stimulate the receptor.

Monitor the change in fluorescence intensity over time.

The antagonist's potency is determined by the dose-dependent inhibition of the MCH-

induced calcium signal.

cAMP Assay
This assay measures the ability of an MCHR1 antagonist to block the MCH-induced inhibition

of cyclic AMP (cAMP) production, a hallmark of Gᵢ-coupled receptor activation.
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Materials:

HEK293 or CHO cells stably expressing human MCHR1.

Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

Forskolin (adenylyl cyclase activator).

MCH (agonist).

Test compounds.

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

Seed cells into a 384-well plate and incubate overnight.

Add serial dilutions of the antagonist compounds to the wells.

Incubate for 30 minutes at room temperature.

Add a solution of MCH (at its EC₈₀) and forskolin to the wells.

Incubate for 30-60 minutes at room temperature.

Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the

manufacturer's instructions.[1]

The antagonist's potency is determined by its ability to reverse the MCH-mediated decrease

in forskolin-stimulated cAMP levels.[1]

Visualizations
MCHR1 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon the activation of

MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH). MCHR1 couples to

both Gᵢ and Gq proteins, leading to distinct downstream effects.
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Caption: MCHR1 signaling cascade.

Experimental Workflow for In Vitro Specificity Testing
The diagram below outlines the general workflow for evaluating the in vitro specificity of an

MCHR1 antagonist like TC-MCH 7c.
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Caption: In vitro specificity workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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